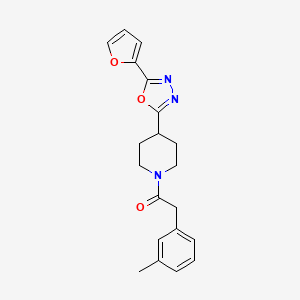

![molecular formula C15H16N4O2S B2383391 1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203225-64-2](/img/structure/B2383391.png)

1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the field of neuroscience.

Scientific Research Applications

Antibacterial Activity

The compound exhibits emergent antibacterial properties. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial effects. These compounds were tested both in isolation and in complex with the cell-penetrating peptide octaarginine. Notably, several derivatives displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The isopropyl-substituted derivative, in particular, exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. The drug–peptide complex demonstrated a distinctive mode of action, suggesting synergistic effects beyond the sum of individual components .

Dispersed Azo Dyes

Benzothiazole-based dispersed azo compounds have been synthesized by coupling benzothiazole derivatives with antipyrine. These azo dyes exhibit promising antimicrobial activities against bacterial and fungal strains. Additionally, molecular docking studies suggest interactions between the synthesized compounds and specific receptors. Furthermore, these azo dyes have been evaluated for in vitro anticancer activity against human cancer cell lines, including A549, K562, and MDA-MB-231 .

Schiff Base Derivative

A Schiff base compound, 1-(E)-[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl]naphthalen-2-ol, was synthesized from the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-6-methoxybenzothiazole. While its molecular structure has been characterized, further studies could explore its potential applications .

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenases (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound inhibits the activity of COX-1 and COX-2 enzymes . By inhibiting these enzymes, it prevents the formation of prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9(2)19-12(6-7-16-19)14(20)18-15-17-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQHOAOUKKLQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

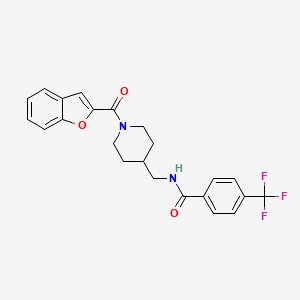

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)

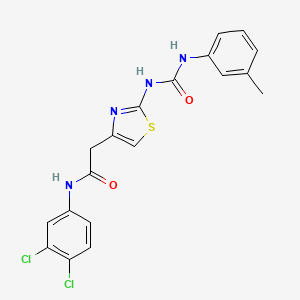

![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)

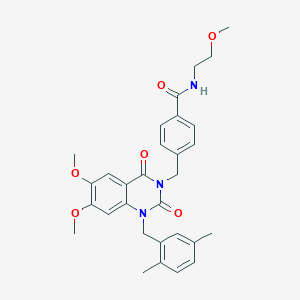

![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)

![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)